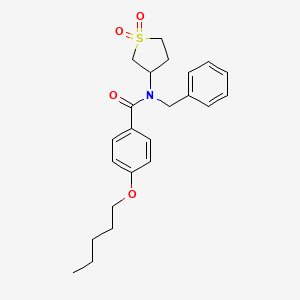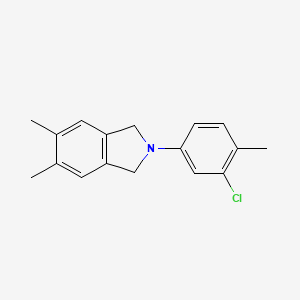![molecular formula C14H16N2O2S B11590296 (5Z)-5-[(4-methoxyphenyl)methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B11590296.png)
(5Z)-5-[(4-methoxyphenyl)methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5Z)-5-[(4-methoxyphenyl)methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one is a complex organic compound characterized by its unique structure, which includes a methoxyphenyl group, a propyl chain, and a sulfanylideneimidazolidinone core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(4-methoxyphenyl)methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with a suitable imidazolidinone derivative under controlled conditions. The reaction is often catalyzed by acids or bases and may require specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the final product.
化学反应分析
Types of Reactions
(5Z)-5-[(4-methoxyphenyl)methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
科学研究应用
Chemistry
In chemistry, (5Z)-5-[(4-methoxyphenyl)methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one is used as a building block for synthesizing more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology
Biologically, this compound may be studied for its potential interactions with enzymes or receptors. It can be used in assays to understand its binding affinity and specificity.
Medicine
In medicine, research may focus on the compound’s potential therapeutic effects. It could be investigated for its efficacy in treating certain diseases or conditions.
Industry
Industrially, this compound may be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
作用机制
The mechanism of action of (5Z)-5-[(4-methoxyphenyl)methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
相似化合物的比较
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with a similar ester functional group.
Acetylacetone: Another compound with keto-enol tautomerism, used in various chemical syntheses.
Uniqueness
What sets (5Z)-5-[(4-methoxyphenyl)methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one apart is its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for targeted research and industrial applications.
属性
分子式 |
C14H16N2O2S |
|---|---|
分子量 |
276.36 g/mol |
IUPAC 名称 |
(5Z)-5-[(4-methoxyphenyl)methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C14H16N2O2S/c1-3-8-16-13(17)12(15-14(16)19)9-10-4-6-11(18-2)7-5-10/h4-7,9H,3,8H2,1-2H3,(H,15,19)/b12-9- |
InChI 键 |
DQWUMFUMJCYZOD-XFXZXTDPSA-N |
手性 SMILES |
CCCN1C(=O)/C(=C/C2=CC=C(C=C2)OC)/NC1=S |
规范 SMILES |
CCCN1C(=O)C(=CC2=CC=C(C=C2)OC)NC1=S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-methyl-5-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)benzyl]benzenesulfonamide](/img/structure/B11590214.png)

![Methyl 2-({[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]carbonyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B11590233.png)
![(5Z)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-(4-fluorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11590238.png)
![(5Z)-5-({3-Bromo-4-[(4-chlorophenyl)methoxy]-5-methoxyphenyl}methylidene)-3-propyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B11590251.png)
![1-[3-Ethoxy-4-(3-methylbutoxy)phenyl]-2-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11590252.png)
![methyl 2-{3,9-dioxo-1-[4-(pentyloxy)phenyl]-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11590255.png)
![Ethyl 2-{4-[(ethoxycarbonyl)(methyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B11590263.png)
![(2E)-2-cyano-3-[2-(3,5-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(2-phenylethyl)prop-2-enamide](/img/structure/B11590271.png)

![(2E)-3-[2-(2-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-(morpholin-4-ylcarbonyl)prop-2-enenitrile](/img/structure/B11590289.png)
![2-amino-4-[3-ethoxy-4-(2-methylpropoxy)phenyl]-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B11590290.png)
![N-[3-(dimethylamino)propyl]-2-(3,4-dimethylphenyl)quinoline-4-carboxamide](/img/structure/B11590307.png)
![1-[1-(4-Acetyl-phenyl)-5-hydroxy-2-methyl-1H-indol-3-yl]-ethanone](/img/structure/B11590309.png)
